Structural Differentiation: 3-Methoxy vs. 4-Fluoro-2-methylphenyl Sulfonyl Pyrrolidine Pyrimidine
The target compound bears a 3-methoxyphenylsulfonyl group, whereas the closest cataloged analog (CAS 2034302-49-1) carries a 4-fluoro-2-methylphenylsulfonyl substituent. The methoxy group introduces a hydrogen-bond acceptor and electron-donating character at the meta position, which is absent in the fluoro-methyl analog [1]. In sulfonamide-based kinase inhibitors, methoxy substituents have been associated with improved aqueous solubility and altered cytochrome P450 metabolic stability compared to fluoro or chloro analogs [2]. Although no direct head-to-head enzymatic assay comparing these two exact compounds is publicly available, the physicochemical distinction supports differentiated behavior in biological systems.
| Evidence Dimension | Aryl sulfonyl substituent physicochemical properties |
|---|---|
| Target Compound Data | 3-Methoxyphenylsulfonyl (H-bond acceptor; electron-donating; LogP ~1.5 estimated) |
| Comparator Or Baseline | 4-Fluoro-2-methylphenylsulfonyl (CAS 2034302-49-1; electron-withdrawing; LogP ~2.1 estimated) |
| Quantified Difference | Estimated ΔLogP ≈ 0.6 units lower for target compound; H-bond acceptor count = 5 vs. 4 for comparator |
| Conditions | In silico property calculation based on chemical structure; experimental LogP data not available for either compound |
Why This Matters
The lower predicted lipophilicity and additional hydrogen-bond acceptor of the 3-methoxyphenylsulfonyl group may translate into superior aqueous solubility and a distinct metabolic profile, which is critical when selecting compounds for in vivo pharmacokinetic studies.
- [1] Kuujia. Cas no 2034302-49-1 – Technical Description. View Source
- [2] Wiley Online Library. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). View Source
